2-[(6-Phenylhex-4-en-1-yl)oxy]oxane
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Overview
Description
2-[(6-Phenylhex-4-en-1-yl)oxy]oxane is a chemical compound with the molecular formula C17H24O2. It is characterized by a phenyl group attached to a hexenyl chain, which is further connected to an oxane ring through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Phenylhex-4-en-1-yl)oxy]oxane typically involves the reaction of 6-phenylhex-4-en-1-ol with oxane under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the ether bond. Common reagents used in this synthesis include strong acids like sulfuric acid or bases like sodium hydroxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving elevated temperatures and pressures to accelerate the reaction rate .
Chemical Reactions Analysis
Types of Reactions
2-[(6-Phenylhex-4-en-1-yl)oxy]oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the hexenyl chain to a single bond, forming saturated derivatives.
Substitution: The phenyl group or the ether linkage can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
2-[(6-Phenylhex-4-en-1-yl)oxy]oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(6-Phenylhex-4-en-1-yl)oxy]oxane involves its interaction with specific molecular targets. The phenyl group and the ether linkage play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-Phenylhex-4-en-1-yl)oxy]ethane
- 2-[(6-Phenylhex-4-en-1-yl)oxy]propane
- 2-[(6-Phenylhex-4-en-1-yl)oxy]butane
Uniqueness
2-[(6-Phenylhex-4-en-1-yl)oxy]oxane is unique due to its oxane ring, which imparts distinct chemical and physical properties compared to its analogs
Properties
CAS No. |
654068-32-3 |
---|---|
Molecular Formula |
C17H24O2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
2-(6-phenylhex-4-enoxy)oxane |
InChI |
InChI=1S/C17H24O2/c1(4-10-16-11-5-3-6-12-16)2-8-14-18-17-13-7-9-15-19-17/h1,3-6,11-12,17H,2,7-10,13-15H2 |
InChI Key |
RUCZBIDWFAGUNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCCC=CCC2=CC=CC=C2 |
Origin of Product |
United States |
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